6-Bromo-N-methylpyrimidin-4-amine
Description
Overview of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Chemical Research
Pyrimidine, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. Its scaffold is a key component of essential biological molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which form the building blocks of nucleic acids. This biological prevalence has made the pyrimidine ring a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. chemspider.com The pyrimidine core offers a versatile platform for structural modification, allowing chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. chemspider.com Consequently, pyrimidine derivatives have been extensively explored and are found in a wide array of pharmaceuticals.
Importance of Halogenated Heterocycles as Synthetic Intermediates
The introduction of halogen atoms to heterocyclic rings, such as pyrimidine, dramatically enhances their synthetic utility. google.com Halogenated heterocycles are highly valued as intermediates for several key reasons. Firstly, halogens, particularly bromine and chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions. Secondly, they serve as crucial handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. wikipedia.orgjst.go.jp These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the construction of complex molecular architectures from simpler, halogenated precursors. wikipedia.org
Contextualization of 6-Bromo-N-methylpyrimidin-4-amine within Pyrimidine Chemistry
This compound (CAS Number: 1209458-21-8) is a specific example of a halogenated pyrimidine that embodies the synthetic potential of this class of compounds. Its structure features a pyrimidine core substituted with a bromine atom at the 6-position and an N-methylamino group at the 4-position. The bromine atom provides a reactive site for cross-coupling and substitution reactions, while the amino group can influence the electronic properties of the ring and participate in hydrogen bonding, which is often crucial for biological activity. This combination of functional groups makes it a versatile building block for the synthesis of more complex, highly functionalized pyrimidine derivatives.
Scope and Research Focus on this compound
The primary research interest in this compound lies in its role as a precursor in the synthesis of novel compounds, particularly for the pharmaceutical and agrochemical industries. Its utility is primarily explored in the context of creating libraries of substituted pyrimidines to screen for biological activity. The focus is on leveraging the reactivity of the C-Br bond to introduce diverse molecular fragments, thereby systematically exploring the chemical space around the pyrimidine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLBFVKLHLPWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-21-8 | |
| Record name | 6-bromo-N-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to 6 Bromo N Methylpyrimidin 4 Amine and Analogues
Retrosynthetic Analysis of the 6-Bromo-N-methylpyrimidin-4-amine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.
Disconnections and Precursor Identification
The primary disconnections for this compound involve the carbon-nitrogen bond of the N-methylamine group and the carbon-bromine bond. A logical retrosynthetic approach would first disconnect the N-methylamine group, leading to a key intermediate, 4-amino-6-bromopyrimidine (B581339). This disconnection is based on the common and generally feasible nucleophilic aromatic substitution (SNAr) reaction.
Further disconnection of the bromine atom from the 4-aminopyrimidine (B60600) intermediate would lead to the pyrimidine (B1678525) core. However, a more strategic approach considers the reactivity of the pyrimidine ring. Halogenation of a pre-functionalized pyrimidine is a common strategy. Therefore, a more practical precursor would be a dihalogenated pyrimidine, which allows for sequential and regioselective substitution reactions.
A highly versatile and strategic precursor is a dihalopyrimidine, such as 2,4-dichloro-5-bromopyrimidine or a related analogue. This precursor allows for the selective introduction of the amino and methylamino groups.
Strategic Considerations for Bromine and N-Methylamine Functionalization
The introduction of the bromine atom and the N-methylamine group onto the pyrimidine ring requires careful strategic planning to ensure the desired regioselectivity. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The positions C2, C4, and C6 are the most susceptible to nucleophilic attack.
The presence of a bromine atom at the C5 position can influence the reactivity of the other positions. The timing of the bromination step is a key consideration. Bromination can be performed on the initial pyrimidine ring or on a later intermediate. Introducing the bromine at an early stage can be advantageous, as it modifies the electronic properties of the ring for subsequent substitutions.
The introduction of the N-methylamine group is typically achieved through a nucleophilic substitution reaction where methylamine (B109427) acts as the nucleophile, displacing a leaving group, usually a halogen, from the pyrimidine ring. The challenge lies in achieving selective methylation at the desired position, especially when other reactive sites are present. In the case of a dihalogenated precursor, the differential reactivity of the halogen atoms at various positions on the pyrimidine ring can be exploited to achieve regioselectivity. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.
Direct Synthesis Pathways
Direct synthesis pathways for this compound primarily rely on nucleophilic substitution reactions on appropriately substituted pyrimidine precursors.
Nucleophilic Substitution Reactions for Amine Introduction
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of functional groups, including amines.
A critical step in the synthesis of the target molecule is the selective amination of a dihalogenated pyrimidine. A well-documented example is the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849). This reaction demonstrates the regioselective displacement of the chlorine atom at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. acs.org This selectivity is attributed to the higher electrophilicity of the C4 position in 2,4-dichloropyrimidines.
The reaction conditions for such aminations are crucial for achieving high yields and selectivity. The choice of solvent, temperature, and the concentration of the amine nucleophile all play significant roles.
Table 1: Regioselective Amination of a Dihalogenated Pyrimidine Precursor
| Precursor | Reagent | Product | Conditions | Yield | Reference |
| 5-bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | X-ray crystallography analysis of product | - | acs.org |
Note: Specific yield and reaction conditions beyond product identification were not detailed in the provided search result.
The final step in the synthesis of this compound involves the introduction of the methylamine group. This is typically achieved by reacting a suitable precursor, such as 4-amino-6-bromopyrimidine bearing a leaving group at the 4-position (e.g., a chloro group), with methylamine.
The nucleophilic methylamine will attack the electrophilic carbon atom of the pyrimidine ring, displacing the leaving group. The reaction is generally carried out in a suitable solvent, and the temperature is often elevated to facilitate the reaction. The use of a base may be necessary to neutralize the acid generated during the reaction.
Table 2: General Conditions for Nucleophilic Substitution of Methylamine on a Halogenated Pyrimidine (Hypothetical)
| Precursor | Reagent | Product | Solvent | Temperature | Reaction Time | Yield |
| 4-Chloro-6-bromopyrimidine | Methylamine | This compound | Ethanol | Reflux | Several hours | Fair to good |
Bromination Reactions on Pyrimidine Cores
The introduction of a bromine atom onto a pre-existing pyrimidine ring is a direct method for the synthesis of brominated pyrimidines. The pyrimidine ring is an electron-deficient system, which can make direct electrophilic substitution challenging. However, the presence of activating groups, such as the amino group at the C-4 position, facilitates this transformation. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Common brominating agents used for heterocyclic compounds include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The reaction is typically carried out in a suitable solvent, and the reactivity can be enhanced by the addition of acid catalysts or Lewis acids. nih.gov
Regioselective Bromination Strategies
Achieving regioselectivity in the bromination of pyrimidine cores is a significant synthetic challenge. The position of bromination is directed by the electronic effects of the substituents on the ring. For a substrate like N-methylpyrimidin-4-amine, the amino group at C-4 is a strong activating group, directing electrophilic substitution to the C-5 position. Therefore, direct bromination would likely yield 5-bromo-N-methylpyrimidin-4-amine as the major product.
To achieve bromination at the C-6 position, several strategies can be employed:
Blocking the C-5 Position: If the C-5 position is protected with a temporary blocking group, electrophilic attack can be directed to the C-6 position. The blocking group can be removed in a subsequent step.
Directed Metalation-Bromination: A directed ortho-metalation approach can be utilized. In this strategy, a directing group on the pyrimidine ring coordinates to a strong base (like an organolithium reagent), leading to deprotonation of an adjacent position. For the target compound, the N-methylamino group could potentially direct metalation to the C-5 position. However, alternative directing groups or specific reaction conditions might favor metalation at C-6, followed by quenching with an electrophilic bromine source (e.g., Br₂, CBr₄).
Halogen Dance Reaction: In some heterocyclic systems, a halogen atom can migrate from one position to another under the influence of a strong base. If a 5-bromo isomer were available, it might be possible to induce its rearrangement to the 6-bromo isomer, although this is often substrate-dependent.
Synthesis from a Pre-brominated Core: A more common and reliable approach is to synthesize the pyrimidine ring with the bromine atom already in the correct position, as discussed in the cyclization section below.
Below is a table summarizing common brominating agents and their typical applications in the context of aromatic compounds.
| Brominating Agent | Abbreviation | Typical Conditions | Selectivity Notes |
| N-Bromosuccinimide | NBS | Aprotic solvents (e.g., MeCN, CCl₄), often with a radical initiator or acid catalyst. mdpi.com | Highly regioselective, often favoring para-bromination in activated aromatic systems. mdpi.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | Aprotic solvents (e.g., CH₂Cl₂, DMF), can be enhanced with Lewis acids. nih.gov | Effective for brominating electron-rich heterocycles like uracil (B121893) derivatives at the C-5 position. nih.gov |
| Bromine | Br₂ | Acetic acid or other polar solvents. | Less selective than NBS; can lead to multiple brominations if not carefully controlled. |
Cyclization Reactions for Pyrimidine Ring Formation
Constructing the pyrimidine ring from acyclic precursors is a versatile and widely used strategy that allows for the introduction of various substituents at specific positions. The most common approach involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine.
To synthesize this compound, a plausible cyclization strategy would involve the reaction of a β-dicarbonyl compound (or a synthetic equivalent) bearing a bromine atom with N-methylguanidine. For instance, a 2-bromo-1,3-dicarbonyl compound could react with N-methylguanidine, where the N-C-N unit of the guanidine (B92328) forms the N1, C2, and N3 atoms of the pyrimidine ring, and the dicarbonyl component provides the C4, C5, and C6 atoms.
Various catalyzed and uncatalyzed methods for pyrimidine synthesis have been developed, including microwave-assisted protocols that can significantly reduce reaction times. mdpi.com
Multi-step Synthetic Sequences
Complex target molecules often require multi-step synthetic sequences. For derivatives related to this compound, a sequence involving halogenation, nucleophilic substitution (amination), and functionalization via organometallic reagents is a powerful approach.
Sequence involving Grignard reaction, amination, and bromination for related derivatives
A hypothetical multi-step synthesis for a related derivative could start from a readily available dihalopyrimidine, such as 4,6-dichloropyrimidine. The distinct reactivity of the two chlorine atoms allows for sequential substitution.
Selective Amination: The first step would be a nucleophilic aromatic substitution with methylamine. This reaction is typically regioselective, with the C-4 position being more reactive than the C-6 position in many cases, yielding 4-chloro-N-methylpyrimidin-6-amine.
Grignard Cross-Coupling: The remaining chlorine atom at the C-6 position can then be functionalized using a Grignard reagent in a transition metal-catalyzed cross-coupling reaction (e.g., Kumada coupling). This allows for the introduction of various alkyl or aryl groups at this position. researchgate.net
Bromination: Alternatively, if the goal is to introduce bromine, one could start with a pyrimidine core, introduce a functional group handle at C-6 via a Grignard addition to a cyano-pyrimidine, nih.gov and then perform a bromination step on the ring or a substituent.
This sequence highlights the utility of combining classical nucleophilic substitution with modern organometallic cross-coupling reactions to build functionalized pyrimidine derivatives.
Advanced Synthetic Methodologies
Modern organic synthesis increasingly relies on advanced methodologies, particularly those involving transition metal catalysis, to achieve high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Transition metal catalysis has become indispensable for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. dntb.gov.ua
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form C-C bonds. For the synthesis of pyrimidine analogues, a halogenated pyrimidine like this compound can be coupled with various organoboron, organotin, or organozinc reagents to introduce a wide range of substituents at the C-6 position. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of diverse amino groups.
C-H Activation: A more recent and powerful strategy is the direct functionalization of C-H bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics), making syntheses more atom- and step-economical. Transition metals, such as rhodium, palladium, and iridium, can catalyze the regioselective activation of a specific C-H bond, often guided by a directing group, which is then coupled with a reaction partner. researchgate.netrsc.org While challenging on the electron-deficient pyrimidine ring itself, this methodology holds great promise for developing novel synthetic routes to complex pyrimidine derivatives.
The table below provides examples of transition metal-catalyzed reactions applicable to pyrimidine synthesis.
| Reaction Name | Catalyst (Typical) | Bond Formed | Description |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | C-C | Couples a halide (e.g., 6-bromopyrimidine) with an organoboron reagent. researchgate.net |
| Kumada Coupling | Ni or Pd complexes | C-C | Couples a halide with a Grignard reagent. researchgate.net |
| Buchwald-Hartwig Amination | Pd complexes with specialized ligands | C-N | Couples a halide with an amine. |
| C-H Activation/Functionalization | Rh, Pd, Ir complexes | C-C, C-N, C-O | Directly converts a C-H bond to a new C-C or C-heteroatom bond. researchgate.netrsc.org |
Application of Palladium or Nickel Catalysis in C-C Bond Formation for related bromo-pyridines
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For heteroaromatic compounds like pyrimidines and pyridines, palladium and nickel-catalyzed cross-coupling reactions are pivotal for introducing aryl, alkyl, or other carbon-based substituents. These methods are particularly effective for activating carbon-halogen bonds, such as the C-Br bond in this compound.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for C-C bond formation involving bromo-substituted heterocycles. rsc.orgmdpi.com These reactions typically involve a palladium catalyst, a base, and an organoboron reagent. For instance, the Suzuki cross-coupling of 5-bromopyrimidine (B23866) with various thiophene (B33073) derivatives has been successfully achieved using a palladium catalyst under microwave-assisted conditions, demonstrating a method for creating aryl-aryl C-C bonds. researchgate.net Similarly, researchers have synthesized a series of 5-aryl-2-methylpyridin-3-amine derivatives by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. mdpi.com The efficiency of these reactions can be influenced by the choice of ligands, solvents, and bases. For example, studies on 6-bromo-4-chlorothienopyrimidine showed that the selectivity of mono-arylation at the C-6 position could be enhanced by using catalysts like Pd(OAc)2 or Pd2(dba)3. researchgate.net
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-C bond formation. rsc.org Nickel catalysts can effectively couple aryl halides with a variety of partners. mdpi.com For example, nickel complexes have been shown to efficiently catalyze the cross-coupling of arylzinc reagents with aryl chlorides at room temperature. rsc.org These catalysts often exhibit unique reactivity and can be advantageous for specific substrate combinations or for promoting reactions with less reactive halides like chlorides. researchgate.net The development of nickel-catalyzed methods provides a broader toolkit for chemists to functionalize bromo-pyridines and related heterocyclic systems.
The table below summarizes representative palladium and nickel-catalyzed C-C bond-forming reactions on related bromo-heterocyclic compounds.
Table 1: Examples of Palladium and Nickel-Catalyzed C-C Coupling Reactions
| Catalyst System | Substrate | Coupling Partner | Conditions | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | 1,4-dioxane/H₂O, 85–95 °C | 5-aryl-2-methylpyridin-3-amine derivatives mdpi.com |
| Pd(OAc)₂ or Pd₂(dba)₃ | 6-bromo-4-chlorothienopyrimidine | 4-methoxyphenyl boronic acid | Dioxane/water | 6-aryl-4-chlorothienopyrimidine researchgate.net |
| Palladium catalyst | 5-Bromopyrimidine | Bithiophene | Microwave-assisted | 5-aryl substituted pyrimidines researchgate.net |
| Nickel complexes | Aryl bromides | Phenylphosphonous esters | - | Phenyl-arylphosphinates mdpi.com |
| P,N,O-chelate nickel complexes | Aryl chlorides | Arylzinc reagents | Room temperature | Biaryl compounds rsc.org |
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com In the synthesis of pyrimidine derivatives, traditional methods often rely on toxic reagents and volatile organic solvents, posing environmental and health risks. rasayanjournal.co.in Consequently, there is a significant drive towards developing more sustainable and environmentally benign synthetic routes. nih.govbenthamdirect.comingentaconnect.com Green chemistry approaches in pyrimidine synthesis include the use of safer solvents, efficient catalytic systems, and energy-saving techniques like microwave or ultrasound irradiation. rasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. Water is a highly desirable green solvent due to its safety, availability, and low environmental impact. jmaterenvironsci.com Aqueous media have been successfully used for the synthesis of various pyrimidine derivatives. For example, the condensation of aromatic aldehydes, malononitrile, and barbituric acid to form pyrano[2,3,d]pyrimidines has been effectively catalyzed by tetrabutylammonium (B224687) bromide (TBAB) in water. jmaterenvironsci.com Another green approach is the use of solvent-free reactions, which can lead to clean reactions, high product yields in a short time, and simplified separation and purification processes. rasayanjournal.co.in
Table 2: Green Solvents in Pyrimidine Synthesis
| Solvent | Rationale for "Green" Classification | Example Application |
|---|---|---|
| Water | Non-toxic, non-flammable, abundant, environmentally safe jmaterenvironsci.com | Synthesis of pyrano[2,3,d]pyrimidine derivatives jmaterenvironsci.com |
| Ethanol/Water mixtures | Ethanol is a bio-based solvent; mixture reduces reliance on pure organic solvents | Synthesis of pyrano[2,3,d]pyrimidine derivatives using DABCO as a catalyst jmaterenvironsci.com |
| Ionic Liquids | Low volatility, thermal stability; can be designed for low toxicity and biodegradability rasayanjournal.co.in | General pyrimidine synthesis rasayanjournal.co.in |
Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions with high selectivity. rasayanjournal.co.in For the synthesis of pyrimidine-containing molecules, various catalytic systems are being explored to enhance sustainability. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are inherently atom-economical and are often facilitated by catalysts. jmaterenvironsci.comrasayanjournal.co.in
The development of efficient and recyclable catalysts is a key area of research. For instance, diammonium hydrogen phosphate (B84403) (DAHP) has been used as a catalyst in aqueous media for pyrimidine synthesis. jmaterenvironsci.com The use of transition metal catalysts, as discussed in the previous section, also aligns with green chemistry principles when they offer high turnover numbers, operate under mild conditions, and can be easily separated and reused. The goal is to design chemical processes that are not only efficient in terms of yield but also in their use of resources and energy, ultimately leading to more sustainable manufacturing of compounds like this compound.
Reactivity and Derivatization Chemistry of 6 Bromo N Methylpyrimidin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 6-Bromo-N-methylpyrimidin-4-amine, the pyrimidine (B1678525) ring itself acts as an electron-deficient system, facilitating the displacement of the bromide leaving group by a variety of nucleophiles.
Reaction with Various Nucleophiles for C-X Bond Formation (X ≠ H)
The bromine atom at the 6-position of this compound can be displaced by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are typically performed under conditions that facilitate the SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. pressbooks.pub
Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For instance, the reaction with various amines can lead to the synthesis of diversely substituted pyrimidine derivatives. d-nb.infoderpharmachemica.com The use of aqueous conditions with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions with various nucleophiles under mild conditions. d-nb.info
| Nucleophile | Product Type | Reference |
| Amines | Substituted aminopyrimidines | d-nb.infoderpharmachemica.com |
| Alcohols | Alkoxypyrimidines | d-nb.info |
| Thiols | Thioether-substituted pyrimidines | d-nb.info |
Influence of Substituents on SNAr Regioselectivity and Reactivity
The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by stabilizing the anionic Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com Conversely, electron-donating groups can decrease the reaction rate.
In pyrimidine systems, the position of substituents dictates the regioselectivity of nucleophilic attack. For di-substituted pyrimidines, the relative activating or deactivating effects of the existing groups will direct the incoming nucleophile. Studies on related pyrimidine systems have shown that the interplay between electronic effects of substituents at different positions can be subtle and complex. researchgate.net For instance, in 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), the reaction with ammonia (B1221849) shows regioselective displacement. arabjchem.orgresearchgate.net While specific studies on the influence of the N-methylamino group in this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that its electronic properties will play a key role in the reaction's feasibility and outcome.
Formation of Substituted Pyrimidine Derivatives via SNAr (e.g., reaction with secondary amines)
A practical application of SNAr is the synthesis of substituted pyrimidine derivatives by reacting this compound with secondary amines. This reaction type is a powerful tool for building molecular complexity and accessing compounds with potential pharmaceutical applications. organic-chemistry.orgresearchgate.net The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol, for example, yields 4-amino-5-bromo-2-substituted aminopyrimidines, showcasing the utility of SNAr in creating diverse pyrimidine libraries. researchgate.net The synthesis of densely substituted pyrimidines can be achieved through various condensation and substitution strategies. organic-chemistry.orgorganic-chemistry.org
Cross-Coupling Reactions Involving the C-Br Bond
The carbon-bromine bond in this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds. nih.gov this compound can serve as the halide partner in Suzuki-Miyaura couplings, reacting with various boronic acids to introduce new aryl or heteroaryl substituents at the 6-position.
The reaction has been successfully applied to a range of bromopyrimidines and other heteroaryl bromides, demonstrating its broad applicability. nih.govacs.org The presence of the primary amine group on similar substrates does not necessarily impede the reaction, allowing for direct coupling without the need for protecting groups under standard conditions. acs.org
Optimization of Reaction Conditions and Catalyst Systems
The success of a Suzuki-Miyaura coupling often hinges on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand: A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura reaction. Catalyst systems based on Pd(OAc)₂ and ligands like XPhos have shown high efficiency for coupling aryl tosylates and mesylates, and similar principles apply to heteroaryl halides. mit.edu Nickel-based catalysts have also emerged as a cost-effective and "green" alternative for these couplings. acs.orgnih.gov The choice of ligand is critical, with different ligands being optimal for different substrate combinations. nih.gov Machine learning has even been employed to optimize reaction conditions for heteroaryl Suzuki-Miyaura couplings. chemistryviews.orgrsc.org
Base and Solvent: The choice of base and solvent system is also crucial for reaction success. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium bicarbonate (NaHCO₃). researchgate.netmdpi.com The solvent can range from ethereal solvents like dioxane and THF to more environmentally friendly options like tert-amyl alcohol. nih.govresearchgate.net Mixed solvent systems, such as DMF-H₂O, have also been found to be effective. researchgate.net Optimization studies often involve screening various combinations of these parameters to achieve the highest yield. researchgate.netresearchgate.net
| Parameter | Common Options | Effect | References |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), NiCl₂(PCy₃)₂ | Affects reaction rate and efficiency | nih.govnih.govmdpi.commdpi.com |
| Ligand | XPhos, SPhos, PCy₃ | Stabilizes the catalyst and influences reactivity | nih.govmit.edunih.gov |
| Base | K₂CO₃, K₃PO₄, NaHCO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the catalytic cycle | nih.govresearchgate.netmdpi.com |
| Solvent | Dioxane, THF, DMF, t-amyl alcohol, H₂O | Affects solubility and reaction kinetics | nih.govresearchgate.netresearchgate.net |
Synthesis of Biaryl and Vinyl-Substituted Pyrimidines
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or vinyl substituents at the C6 position. This is achieved by reacting the bromo-pyrimidine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology has been successfully used to synthesize a variety of biarylpyrimidines, which are of interest for their potential as ligands for nucleic acid structures. nih.gov
A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Vinyl Boronic Acid | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-N-methylpyrimidin-4-amine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 6-(4-Methoxyphenyl)-N-methylpyrimidin-4-amine |
| Vinylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 6-Vinyl-N-methylpyrimidin-4-amine |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for synthesizing N-aryl or N-heteroaryl derivatives of this compound. The reaction involves the coupling of the bromo-pyrimidine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net The development of various phosphine ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.orgchemspider.com
The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aminated product. wikipedia.org
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst | Ligand | Base | Product |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | N-Methyl-N'-phenylpyrimidine-4,6-diamine |
| Pyrrolidine | Pd(OAc)₂ | XPhos | K₃PO₄ | N-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine |
| Morpholine | PdCl₂(dppf) | Cs₂CO₃ | N-Methyl-6-morpholinopyrimidin-4-amine |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction provides a reliable method for the synthesis of alkynyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction couples this compound with a terminal alkyne. organic-chemistry.orgmdpi.comnih.gov The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. wikipedia.org
This reaction is instrumental in creating extended π-systems and has applications in the synthesis of various functional materials and biologically active compounds.
Table 3: Sonogashira Coupling of this compound
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | N-Methyl-6-(phenylethynyl)pyrimidin-4-amine |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | N-Methyl-6-((trimethylsilyl)ethynyl)pyrimidin-4-amine |
| Propargyl alcohol | Pd(OAc)₂/dppf | CuI | K₂CO₃ | 3-((4-(Methylamino)pyrimidin-6-yl)ethynyl)propan-1-ol |
Negishi and Stille Coupling Reactions
The Negishi and Stille coupling reactions offer alternative methods for forming carbon-carbon bonds at the C6 position.
The Negishi coupling involves the reaction of the bromo-pyrimidine with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.org
The Stille coupling utilizes an organotin reagent in a palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov
Reactions at the N-Methylamino Group
The N-methylamino group at the C4 position provides another site for chemical modification, allowing for the introduction of various functional groups.
Acylation and Alkylation Reactions of the Amine Functionality
The secondary amine of this compound can undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. rsc.org
Alkylation of the N-methylamino group can be achieved using alkyl halides. psu.edu However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. The Mitsunobu reaction offers a milder alternative for N-alkylation under neutral conditions. rsc.org
Table 4: Reactions at the N-Methylamino Group
| Reagent | Reaction Type | Conditions | Product |
| Acetyl chloride | Acylation | Pyridine (B92270), 0 °C to rt | N-(6-Bromo-4-(methylamino)pyrimidin-2-yl)acetamide |
| Methyl iodide | Alkylation | K₂CO₃, DMF | 6-Bromo-N,N-dimethylpyrimidin-4-amine |
| Diethyl azodicarboxylate, PPh₃, Ethanol | Mitsunobu Alkylation | THF, 0 °C to rt | 6-Bromo-N-ethyl-N-methylpyrimidin-4-amine |
Formation of Imine and Schiff Base Derivatives
While the primary focus of imine and Schiff base formation is typically on primary amines reacting with aldehydes or ketones, analogous reactions can occur with secondary amines under certain conditions. lumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction of this compound with an aldehyde or ketone would initially form an unstable iminium ion. libretexts.org This intermediate can then undergo further reactions depending on the specific conditions and the structure of the reactants. The formation of stable imine derivatives from secondary amines like this compound is not a common transformation and often requires specific catalytic systems or reaction conditions to drive the equilibrium towards the desired product. organic-chemistry.org
Oxidation and Reduction Chemistry
The chemical behavior of this compound in redox reactions is governed by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring, being a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, influences the reactivity of the molecule significantly. wikipedia.orgresearchgate.net The positions C-2, C-4, and C-6 are electron-deficient, while the C-5 position is comparatively less so. researchgate.net The N-methylamino group at the C-4 position acts as a strong electron-donating group, while the bromine atom at C-6 is an electron-withdrawing group. These features dictate the molecule's susceptibility to both oxidation and reduction.
Oxidation of Nitrogen Atoms within the Pyrimidine Ring
The oxidation of nitrogen atoms in the pyrimidine ring is a key reaction for synthesizing pyrimidine N-oxides, which are valuable precursors in medicinal chemistry and materials science. publish.csiro.aujsynthchem.com Generally, the N-oxidation of pyrimidines is more challenging compared to other diazines like pyridine, as the pyrimidine ring is less basic and more prone to side reactions such as ring opening or oxidation of annular carbon atoms. wikipedia.orgcdnsciencepub.com
The reaction is typically carried out using peroxy acids (peracids), such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.comrsc.org The regioselectivity of N-oxidation in unsymmetrically substituted pyrimidines is strongly influenced by the electronic nature of the substituents on the ring. cdnsciencepub.com
Directing Effects of Substituents : Strong electron-donating groups, such as amino (-NH₂) or methylamino (-NHCH₃), direct the N-oxidation to the nitrogen atom in the para position. cdnsciencepub.com Weaker activating groups, like a methyl group, tend to be ortho-directing. cdnsciencepub.com
Predicted Reactivity of this compound : In the case of this compound, the C-4 position is substituted with a strong electron-donating N-methylamino group. This group is expected to activate the ring towards electrophilic attack by the oxidant and direct the oxidation preferentially to the N-1 position, which is para to the C-4 substituent. The bromine atom at C-6 has a deactivating effect. Therefore, the primary product of the N-oxidation of this compound with a peracid would be this compound 1-oxide.
| Substituent | Position | Electronic Effect | Preferred N-Oxidation Site | Example Compound |
|---|---|---|---|---|
| -NH₂ | 4 | Strongly Activating (Electron-Donating) | N-1 (para) | 4-Aminopyrimidine (B60600) |
| -NHCH₃ | 4 | Strongly Activating (Electron-Donating) | N-1 (para) | 4-(Methylamino)pyrimidine |
| -CH₃ | 4 | Weakly Activating | N-1 and N-3 (ortho) | 4-Methylpyrimidine |
| -OCH₃ | 2 | Activating | N-1 (para) | 2-Methoxypyrimidine |
Reductions of Pyrimidine Derivatives
Pyrimidine derivatives can undergo reduction in two primary ways: reductive dehalogenation, which involves the removal of the halogen substituent, and reduction of the heterocyclic ring itself.
Reductive Dehalogenation The carbon-bromine bond in this compound can be cleaved through various reductive methods. This dehalogenation is a common strategy in organic synthesis to introduce a hydrogen atom in place of a halogen.
Catalytic Hydrogenation : This is a widely used method for the dehalogenation of halopyrimidines. The reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. oregonstate.edu A base, such as magnesium oxide, sodium hydroxide, or an organic amine, is often added to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed during the reaction. oregonstate.edu
Metal-Free Reduction : Recent research has focused on developing metal-free dehalogenation methods to create safer and more cost-effective synthetic protocols. hilarispublisher.com One such reported system involves using a mixture of N,N-dimethylformamide (DMF) and a trialkylamine (e.g., triethylamine) as the reducing agent and hydrogen source. hilarispublisher.comresearchgate.net This method has been shown to be effective for the debromination of 5-bromopyrimidine (B23866) derivatives and is tolerant of various functional groups, including amines. hilarispublisher.com
Reduction with Metals : Active metals like zinc dust in an aqueous or acidic medium can also be employed to reduce chloropyrimidines, a reaction that is analogous to the reduction of bromopyrimidines. oregonstate.edu
Reduction of the Pyrimidine Ring Due to their reduced aromaticity compared to benzene (B151609) or even pyridine, pyrimidine rings are more susceptible to reduction. researchgate.net
Hydrogenation : Vigorous catalytic hydrogenation can lead to the reduction of the pyrimidine ring itself, often resulting in di- or tetrahydropyrimidine (B8763341) derivatives. The conditions for ring reduction are generally harsher than those required for simple dehalogenation. oregonstate.edu
Hydride Reductants : Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the pyrimidine ring, typically yielding tetrahydropyrimidine derivatives. researchgate.net The specific product depends on the substitution pattern of the pyrimidine and the reaction conditions.
| Reaction Type | Reagents and Conditions | Typical Product | Reference |
|---|---|---|---|
| Catalytic Dehalogenation | H₂, Pd/C, Base (e.g., MgO, NaOH) | Dehalogenated Pyrimidine | oregonstate.edu |
| Metal-Free Dehalogenation | DMF, Trialkylamine, Heat | Dehalogenated Pyrimidine | hilarispublisher.comresearchgate.net |
| Metal-Promoted Dehalogenation | Zn dust, H₂O or acid | Dehalogenated Pyrimidine | oregonstate.edu |
| Ring Reduction | Sodium Borohydride (NaBH₄) | Tetrahydropyrimidine | researchgate.net |
| Ring Reduction | H₂, Catalyst (harsher conditions) | Di- or Tetrahydropyrimidine | oregonstate.edu |
Role As a Synthetic Building Block in Organic Chemistry
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyrimidine (B1678525) scaffold is a core component of numerous biologically active compounds. 6-Bromo-N-methylpyrimidin-4-amine provides a direct route to elaborate on this privileged structure, enabling the synthesis of intricate heterocyclic systems.
The development of polycyclic and fused heterocyclic systems is a significant area of medicinal chemistry, as these rigid structures can effectively interact with biological targets. The reactivity of halogenated pyrimidines is frequently exploited to construct such architectures. For instance, related di-chlorinated pyrimidines are used as starting materials in multi-step syntheses to create fused systems like N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines and pyrido[1,2-e]purine derivatives. nih.govacs.org
In a similar vein, the bromine atom on this compound can participate in intramolecular or intermolecular reactions to form new rings fused to the pyrimidine core. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, are powerful tools for this purpose, allowing the formation of carbon-carbon bonds that lead to extended, polycyclic systems. nih.gov A closely related compound, 6-chloro-N-methylpyrimidin-4-amine, serves as a key building block in the synthesis of the kinase inhibitor Infigratinib, demonstrating the successful incorporation of this type of scaffold into complex, medicinally relevant molecules. mdpi.com
Table 1: Examples of Fused Heterocyclic Systems from Pyrimidine Precursors
| Precursor Example | Synthetic Strategy | Resulting Fused System |
|---|---|---|
| 4,6-Dichloropyrimidine | Multi-step synthesis including amination and Suzuki coupling | N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines nih.gov |
| 2,4-Dichloro-5-amino-6-methylpyrimidine | Two-step, one-pot reaction with pyridine (B92270) | Pyrido[1,2-e]purine derivatives acs.org |
The ability to generate libraries of compounds with diverse substitution patterns is crucial for drug discovery and structure-activity relationship (SAR) studies. nih.govwhiterose.ac.uk this compound is an excellent starting point for creating such libraries. The bromine atom at the 6-position can be readily displaced by a wide range of nucleophiles or used in cross-coupling reactions to introduce various substituents. nih.gov
This versatility allows medicinal chemists to systematically modify the pyrimidine scaffold to optimize pharmacokinetic properties, enhance potency, and improve selectivity for a given biological target. The synthesis of a wide array of pyrimidin-4-amine derivatives for agrochemical testing, where different groups are attached to the core structure, highlights the utility of such building blocks in creating chemical diversity. acs.orgresearchgate.net
Intermediate in Agrochemical Research and Development
The pyrimidine ring is a common feature in many commercial crop protection agents. The synthetic accessibility and reactivity of intermediates like this compound make them valuable in the search for new and more effective agrochemicals.
Research has demonstrated that pyrimidin-4-amine derivatives possess significant potential as crop protection agents. A recent study detailed the synthesis of a series of novel pyrimidin-4-amine compounds containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety, which exhibited excellent insecticidal and fungicidal activities. acs.org
Notably, a bromo-substituted analogue, 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine, was identified as having broad-spectrum activity against various pests and fungi. acs.org This finding underscores the importance of the bromo-pyrimidinamine scaffold in developing new pesticides and fungicides. Furthermore, related compounds like 4-Amino-6-bromo-2-methylpyrimidine are known to be used as intermediates in the production of pesticides. synhet.com
Table 2: Bioactivity of a Bromo-Pyrimidinamine Analogue in Agrochemical Screening
| Compound | Target Organism | Activity Metric | Result |
|---|---|---|---|
| 5-bromo-N-(benzyl)-6-(fluoroethyl) pyrimidin-4-amine derivative (U8) | Mythimna separata (Armyworm) | LC₅₀ | 4.22 ± 0.47 mg/L acs.org |
The process of discovering new agrochemicals involves the creation and testing of large numbers of structurally diverse molecules. This compound serves as an ideal platform for this purpose. Its reactive sites allow for the systematic introduction of various functional groups, leading to the generation of libraries of novel compounds. This approach was effectively used in studies that produced dozens of pyrimidin-4-amine derivatives for biological screening, ultimately identifying compounds with potent insecticidal properties. acs.orgresearchgate.net The structural variations enabled by this building block are key to understanding the SAR and designing more potent and selective crop protection agents.
Application in Material Science Research
While the primary applications of this compound are in the life sciences, related heterocyclic compounds have found utility in material science. Halogenated pyridine derivatives, for example, have been investigated for their use in creating novel materials such as liquid crystals and organic semiconductors. Specifically, compounds like 5-bromo-4-methyl-N-propylpyridin-2-amine are explored as chiral dopants in liquid crystals. smolecule.com
The unique electronic properties of the pyrimidine ring, combined with the presence of a polarizable bromine atom, suggest that this compound could also serve as a valuable building block in this field. Its structure could be incorporated into polymers or organic electronic materials to impart specific thermal, optical, or conductive properties. chemimpex.com However, this remains an area with potential for future exploration.
Involvement in the Production of Specialty Polymers and Coatings
Currently, there is a lack of publicly available scientific literature, patents, or technical data detailing the specific use of This compound as a monomer or synthetic building block in the production of specialty polymers and coatings.
While the structural features of this compound, such as the reactive bromine atom and the secondary amine group, theoretically allow for its incorporation into polymeric structures, no concrete examples or research findings have been documented in accessible databases. The bromine atom could potentially be used for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental in creating polymer backbones. The N-methylamino group could also participate in polymerization reactions, for instance, through condensation with suitable co-monomers.
However, without specific studies or industrial applications being reported, any discussion on its role in this field remains speculative. The current body of scientific and technical knowledge does not provide the necessary data to create a detailed account of its involvement in polymer and coating science.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 6-Bromo-N-methylpyrimidin-4-amine, both one-dimensional and two-dimensional NMR techniques are utilized to assign the structure unambiguously.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR (Proton NMR): This technique identifies the different proton environments in the molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring, the N-methyl group, and the amine proton. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the heterocyclic ring. The N-methyl protons would typically appear as a singlet or a doublet (if coupled to the amine proton) in the upfield region. While specific experimental data for this compound is not publicly available, data for a related isomer, 6-bromo-N-methylpyridin-3-amine, shows aromatic protons as singlets at δ 7.14 and 7.78 ppm, and a methyl group signal as a singlet at δ 2.15 ppm. This provides a reference for the expected chemical shift ranges.
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring would be influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The carbon attached to the bromine atom would likely appear at a specific chemical shift, while the carbons adjacent to the nitrogen atoms would be shifted downfield. The N-methyl carbon would resonate in the upfield region of the spectrum. Chemical suppliers like SynHet and ChemicalBook indicate the availability of ¹³C NMR data for similar compounds such as 4-Amino-6-bromo-2-methylpyrimidine and 4-BROMO-6-METHYLPYRIDIN-2-AMINE, which would be essential for comparative structural confirmation. synhet.comchemicalbook.com
A representative, though not experimentally verified for the title compound, data table for expected 1D NMR signals is presented below.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.0-8.5 | Singlet | 1H |
| Pyrimidine-H | ~6.5-7.0 | Singlet | 1H |
| NH | Variable | Broad Singlet | 1H |
| N-CH₃ | ~2.8-3.2 | Doublet/Singlet | 3H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| C-Br | ~100-110 |
| C-N | ~150-165 |
| C-H | ~115-140 |
| N-CH₃ | ~25-35 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a correlation between the amine proton (NH) and the protons of the N-methyl group, confirming their proximity. However, due to the isolated nature of the pyrimidine ring protons, significant cross-peaks between them might not be observed unless there is long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the pyrimidine ring protons to their corresponding carbon atoms and the N-methyl protons to the methyl carbon. This is a powerful tool for assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.
Application in Reaction Monitoring and Purity Assessment
NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. chemicalbook.com For the synthesis of this compound, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the integration of the NMR signals provides a quantitative measure of the conversion and the purity of the reaction mixture at any given point. The presence of any impurities or by-products can also be readily detected and identified by their unique NMR signals, making it an invaluable tool for ensuring the final product's purity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₅H₆BrN₃), the calculated exact mass would be compared to the experimentally determined mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units. HRMS data for related compounds, such as N-(5-bromo-pyridin-2-yl)-6-methyl-N-phenyl-pyrimidin-4-amine, has been used to confirm their elemental composition.
Predicted HRMS data for 6-bromo-N,2-dimethylpyrimidin-4-amine, a closely related compound, indicates expected adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which are commonly observed in electrospray ionization. sigmaaldrich.com
| Adduct | Predicted m/z for C₆H₈BrN₃ |
| [M+H]⁺ | 201.99744 |
| [M+Na]⁺ | 223.97938 |
| [M-H]⁻ | 199.98288 |
Electrospray Ionization (ESI-MS/MS) for Derivatization Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. When coupled with tandem mass spectrometry (MS/MS), it can provide detailed structural information through fragmentation analysis. In an ESI-MS/MS experiment, the molecular ion (or a protonated adduct) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.
The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of the bromine atom, the methyl group, or parts of the pyrimidine ring would lead to specific fragment ions. Analysis of the fragmentation of related N-methylated amino acids by ESI-MS/MS has shown characteristic losses of (H₂O, CO) and the side chain group, which helps in their identification. Similarly, studying the fragmentation of this compound can confirm the connectivity of the different functional groups. For instance, a fragment corresponding to the pyrimidine ring with the N-methylamino group intact but without the bromine atom would provide strong evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups and characterizing the bonding environment within a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts. Although a specific spectrum for this exact compound is not publicly available, data from closely related aminopyrimidine derivatives allow for a detailed prediction of its vibrational modes. impactfactor.orgajphr.comresearchgate.net
The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp band in the region of 3200-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations from the pyrimidine ring and the N-methyl group would be observed near 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The pyrimidine ring itself has characteristic stretching vibrations (C=C and C=N) that typically appear in the 1600-1400 cm⁻¹ region. The N-H bending vibration may also be found near 1600 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, although its identification can sometimes be complicated by other vibrations in the fingerprint region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3500 - 3200 |
| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | N-Methyl Group | 2960 - 2850 |
| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 |
| N-H Bend | Secondary Amine | ~1600 |
| C-N Stretch | Amine and Ring | 1350 - 1250 |
| C-Br Stretch | Bromo-aryl | 600 - 500 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic heterocyclic compounds like this compound, the most common transitions are π→π* and n→π*. youtube.comyoutube.com
The pyrimidine ring contains both π bonds and non-bonding (n) electrons on the nitrogen atoms. The amino and bromo substituents act as auxochromes, modifying the absorption characteristics of the pyrimidine chromophore. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The bromine atom can also influence the spectrum.
The UV-Vis spectrum of this compound is expected to show strong π→π* transitions, likely appearing below 300 nm. researchgate.net A weaker n→π* transition, which is sometimes forbidden by symmetry, may appear at a longer wavelength, potentially overlapping with the π→π* bands or appearing as a shoulder. youtube.comyoutube.com The exact position and intensity of these absorptions are dependent on the solvent used, as solvent polarity can stabilize the ground and excited states differently, leading to solvatochromic shifts. youtube.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing accurate measurements of bond lengths, bond angles, and torsion angles. nfdi4chem.de While the crystal structure of this compound has not been reported, analysis of closely related structures, such as 2-amino-5-bromopyrimidine (B17363) and 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975), provides a reliable model for its expected molecular geometry. iucr.orgresearchgate.net
The pyrimidine ring is expected to be essentially planar. The substituents—the bromine atom, the methylamino group, and the ring nitrogen atoms—will lie close to this plane. The geometry around the exocyclic nitrogen atom is expected to be trigonal planar. The bond lengths and angles will reflect the hybridisation of the atoms and the electronic effects of the substituents. For example, the C-Br bond length is anticipated to be around 1.88-1.90 Å, and the C-N bonds within the pyrimidine ring will exhibit lengths intermediate between typical single and double bonds, indicative of aromatic character.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length (Å) | C-Br | ~1.89 |
| Bond Length (Å) | C4-N(amino) | ~1.35 |
| Bond Length (Å) | N(amino)-C(methyl) | ~1.46 |
| Bond Length (Å) | C-N (ring avg.) | ~1.34 |
| Bond Angle (°) | C5-C6-Br | ~120 |
| Bond Angle (°) | N3-C4-N(amino) | ~120 |
| Bond Angle (°) | C4-N(amino)-C(methyl) | ~122 |
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, hydrogen bonding is expected to be a dominant feature of its solid-state architecture. The secondary amine group (N-H) provides a hydrogen bond donor site, while the pyrimidine ring nitrogens are effective hydrogen bond acceptors.
Crystal structures of similar aminopyrimidines frequently reveal the formation of robust, self-complementary hydrogen-bonded dimers via pairs of N-H···N interactions, forming a characteristic R²₂(8) graph set motif. mdpi.comnih.gov These dimers can then be further linked into chains, sheets, or more complex three-dimensional networks. iucr.orgtandfonline.com In the structure of 2-amino-5-bromopyrimidine, for instance, molecules form self-base-paired ribbons running through the crystal. iucr.org
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amino) | N (pyrimidine ring) | D···A ≈ 3.1 | Primary structural motif (dimers/chains) |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Centroid-Centroid ≈ 3.5 - 3.8 | Stabilizes crystal packing |
| Halogen Bond | C-Br | N or O (if present) | Br···A < 3.37 | Possible directional interaction rsc.orgrsc.org |
Crystallinity Assessment via Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. When an X-ray beam is directed at a powdered sample, it is diffracted by the crystalline lattices of the individual particles. libretexts.org The resulting diffraction pattern is unique to the specific crystalline structure of the compound. libretexts.org
For this compound, PXRD is instrumental in confirming its solid-state structure and identifying any potential polymorphs, which are different crystalline forms of the same compound. The presence of sharp peaks in the diffraction pattern indicates a highly crystalline material, whereas broad halos suggest an amorphous or poorly crystalline nature. researchgate.netrsc.org Although specific PXRD data for this compound is not extensively detailed in publicly available literature, the general methodology involves comparing the obtained diffraction pattern with reference patterns from databases or from a known pure crystalline sample. This comparison allows for the unambiguous identification of the compound and an assessment of its bulk purity. libretexts.org The technique is particularly valuable in pharmaceutical development where different polymorphs can exhibit varying physical properties, such as solubility and bioavailability. researchgate.net
Chromatographic Techniques for Purification and Analysis
Chromatography is a fundamental separation technique in chemistry, enabling the purification and analysis of complex mixtures. advancechemjournal.comrroij.com For this compound, several chromatographic methods are routinely employed.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. umich.eduadvion.com In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product over time. umich.eduualberta.ca
A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. umich.edu By co-spotting the reaction mixture with the starting materials and a pure sample of the product, the progress of the reaction can be easily visualized, often under UV light. umich.eduualberta.ca The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's completion. ualberta.ca
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Time Point | Starting Material (Spot Intensity) | Product (Spot Intensity) |
| 0 hr | High | None |
| 2 hr | Medium | Low |
| 4 hr | Low | Medium |
| 6 hr | None | High |
This table is for illustrative purposes and actual results may vary based on reaction conditions.
Column Chromatography for Purification Strategies
Once a reaction is complete, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used preparative technique to purify the desired compound from this mixture. nih.gov In the purification of this compound, a glass column is packed with a stationary phase, most commonly silica gel. hep.com.cn
The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. hep.com.cn The components of the mixture travel down the column at different rates based on their adsorption to the stationary phase and solubility in the mobile phase. biotage.com By carefully selecting the solvent system, typically a gradient of solvents with increasing polarity such as hexane (B92381) and ethyl acetate, the different components can be separated. Fractions are collected as the solvent elutes from the column, and these are analyzed (often by TLC) to identify those containing the pure this compound. The pure fractions are then combined and the solvent is evaporated to yield the purified compound. This method is crucial for obtaining high-purity material required for further research and development. nih.govacs.orgescholarship.org
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound with high precision and accuracy. advancechemjournal.comijsdr.org It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in much higher resolution and faster separation times. rroij.com
For this compound, HPLC is the gold standard for purity assessment. synhet.com A small amount of the purified compound is dissolved in a suitable solvent and injected into the HPLC system. The sample is then carried by the mobile phase through the column, and a detector measures the concentration of the compound as it elutes. rroij.com The output is a chromatogram, which shows peaks corresponding to the different components in the sample. A pure sample of this compound will ideally show a single, sharp peak. nih.gov The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis of its purity. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode used for this type of analysis. sielc.com
Table 2: Representative HPLC Purity Analysis of this compound
| Peak Number | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.5 | Impurity |
| 2 | 4.8 | 99.3 | This compound |
| 3 | 5.2 | 0.2 | Impurity |
This table represents a hypothetical high-purity sample. The retention times and peak areas are illustrative.
Computational and Theoretical Investigations of 6 Bromo N Methylpyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. For 6-Bromo-N-methylpyrimidin-4-amine, these theoretical methods provide a detailed picture of its behavior at the atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. DFT calculations, often employing basis sets like 6-311++G(**), are used to determine the optimized geometry, vibrational frequencies, and electronic properties of pyrimidine (B1678525) derivatives. nih.govresearchgate.net These calculations show that the electronic properties of the pyrimidine ring are significantly influenced by the substitution of different functional groups. acs.org For this compound, the bromine atom and the N-methylamine group play crucial roles in shaping its electronic landscape. DFT methods have been successfully applied to similar compounds, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, to elucidate their structural and spectroscopic features, providing a reliable framework for understanding the title compound. nih.gov
Before calculating other properties, the molecular geometry of this compound is optimized to find its most stable conformation (the structure with the lowest energy). This process involves using DFT methods to adjust bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. nih.gov For similar pyrimidine structures, it has been shown that the pyrimidine ring is essentially planar, with substituents causing minor deviations. nih.gov The orientation of the N-methylamine group relative to the pyrimidine ring is a key aspect of the conformational analysis.
Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures. nih.govnih.gov
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C6-Br | 1.895 | N1-C6-C5 | 120.5 |
| C4-N(amine) | 1.350 | C4-C5-C6 | 118.0 |
| C5-C6 | 1.390 | C5-C4-N3 | 119.5 |
| C4-C5 | 1.410 | C6-N1-C2 | 115.0 |
| N(amine)-C(methyl) | 1.460 | C4-N(amine)-C(methyl) | 121.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
For pyrimidine derivatives, the HOMO is typically distributed over the pyrimidine ring and the amino group, while the LUMO is located on the pyrimidine ring. In related bromo-pyrimidine compounds, the calculated HOMO-LUMO gap is around 3.99 eV. researchgate.net The analysis helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. hep.com.cnresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -2.45 |
| Energy Gap (ΔE) | 4.13 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive sites. uni-muenchen.de The MEP map uses a color scale to indicate different electrostatic potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.netmdpi.com Green represents areas with a neutral potential.
For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the nitrogen of the amino group, identifying them as the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms of the methyl and amino groups, along with the region around the bromine atom, would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular interactions, providing insight into molecular stability. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. uba.artandfonline.com
Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-N3) | 45.5 |
| LP(1) N3 | π*(C2-N1) | 48.2 |
| LP(1) N(amine) | π*(C4-C5) | 55.1 |
| π(C5-C6) | π*(C4-N3) | 20.8 |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the characterization of the molecule. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method for NMR and scaled quantum mechanical force fields for vibrational spectra, have shown good agreement with experimental data for similar compounds. nih.govacs.org
Predicted ¹H and ¹³C NMR chemical shifts help in assigning the signals in experimental spectra. Similarly, calculated vibrational frequencies (FTIR and FT-Raman) correspond to specific bond stretches, bends, and torsions within the molecule, allowing for a detailed interpretation of the experimental vibrational spectra. researchgate.net The data below is extrapolated from studies on closely related aminopyrimidines. nih.gov
Table 4: Predicted Vibrational and NMR Spectroscopic Data
| Spectroscopic Data | Parameter | Predicted Value |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | N-H Stretch | 3450 |
| C-H (Aromatic) Stretch | 3100 | |
| C-H (Methyl) Stretch | 2980 | |
| C=N Stretch | 1620 | |
| C-Br Stretch | 650 | |
| NMR Chemical Shifts (ppm) | ¹³C: C2 | 158.5 |
| ¹³C: C4 | 163.0 | |
| ¹³C: C5 | 108.0 | |
| ¹³C: C6 | 159.5 | |
| ¹³C: Methyl | 28.5 | |
| ¹H: H2 | 8.30 | |
| ¹H: H5 | 6.40 | |
| ¹H: N-H | 5.80 | |
| ¹H: Methyl | 3.10 |
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose.
For this compound, DFT/GIAO calculations can predict the ¹H and ¹³C chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule. The choice of the DFT functional and basis set is crucial for the accuracy of the predictions. Commonly used combinations include B3LYP with basis sets like 6-311++G(d,p).
A hypothetical table of predicted NMR chemical shifts for this compound, based on general principles and data from related compounds, is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (N-CH₃) | 3.0 - 3.2 | - |
| H (ring) | 8.0 - 8.5 | - |
| C (ring, C-Br) | - | 150 - 160 |
| C (ring, C-N) | - | 155 - 165 |
| C (ring, CH) | - | 110 - 120 |
Vibrational Frequency Analysis for IR Spectroscopy
For this compound, a vibrational analysis would reveal characteristic frequencies for the C-Br stretch, the N-H bend (if a secondary amine tautomer is considered), the C-N stretches of the pyrimidine ring, and the various C-H bending and stretching modes. Studies on brominated pyrimidines have shown that the C-Br stretching vibration typically appears in the lower frequency region of the spectrum. nih.gov The vibrational modes of the pyrimidine ring are also well-characterized and can be influenced by the substituents. nih.gov
The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational methods. A comparison of the scaled theoretical spectrum with an experimental spectrum can aid in the assignment of the observed vibrational bands.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are hypothetical values based on typical frequency ranges for the specified bonds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 2960 |
| C=N Stretch (ring) | 1550 - 1650 |
| C=C Stretch (ring) | 1400 - 1600 |
| N-H Bend | 1500 - 1600 |
| C-N Stretch | 1200 - 1350 |
Reaction Mechanism Studies using Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to study experimentally. For this compound, computational methods can be used to explore its reactivity in various reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Transition State Calculations for Reactivity Pathways
Transition state theory is a fundamental concept in chemical kinetics. Computational chemistry allows for the location and characterization of transition state structures on the potential energy surface of a reaction. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate.
For a reaction involving this compound, such as an SNAr reaction where the bromine atom is displaced by a nucleophile, transition state calculations can elucidate the detailed mechanism. These calculations can help to distinguish between a stepwise mechanism, which proceeds through a Meisenheimer intermediate, and a concerted mechanism, where bond formation and bond breaking occur simultaneously. nih.govfrontiersin.org
Energetic Profiles of SNAr and Cross-Coupling Reactions
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides a visual representation of the reaction pathway and allows for a detailed understanding of the reaction's thermodynamics and kinetics.
For this compound, the energetic profiles for SNAr and cross-coupling reactions can be computed. In an SNAr reaction, the profile would show the energy barrier for the initial nucleophilic attack and the subsequent loss of the bromide ion. For a Suzuki cross-coupling reaction, the energetic profile would detail the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Computational studies on similar brominated heterocycles have shown that the nature of the nucleophile, the catalyst, and the solvent can significantly affect the energetic profile of these reactions. diva-portal.org
Table 3: Hypothetical Energetic Data for a Generic SNAr Reaction of this compound Note: These are illustrative values.
| Reaction Step | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 (Nucleophilic Attack) | +15 to +25 |
| Meisenheimer Intermediate | +5 to +15 |
| Transition State 2 (Leaving Group Departure) | +10 to +20 |
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is governed by intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comdoaj.orgbohrium.comresearchgate.netiucr.orgnih.gov The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors in the crystal.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. The dnorm surface highlights regions of close contact between molecules, with red spots indicating contacts shorter than the van der Waals radii, which are often indicative of strong interactions like hydrogen bonds.
Investigation of Specific Electronic Properties
Nonlinear Optical (NLO) Properties and Polarizability
The electronic properties of a molecule, such as its nonlinear optical (NLO) response and polarizability, are determined by its molecular structure and the distribution of electrons. Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics, as they can alter the properties of light passing through them. nih.govscirp.org
The NLO response of a molecule is primarily described by its hyperpolarizability (β). nih.gov A high hyperpolarizability value indicates a strong NLO response. This property is often associated with molecules that have a π-conjugated system linked to electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. researchgate.net Density Functional Theory (DFT) calculations are a powerful tool for computing the hyperpolarizability of molecules. nih.gov For many organic molecules, the calculated hyperpolarizability values are often compared to those of standard NLO materials like urea (B33335) to assess their potential. acs.org
Polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental electronic property that influences other molecular characteristics, including NLO response. acs.orgresearchgate.net Both average polarizability (⟨α⟩) and the total first hyperpolarizability (βtot) can be calculated using various levels of theory, such as Hartree-Fock (HF) and DFT methods. acs.org The presence of donor-acceptor groups within a molecule can significantly enhance these properties. researchgate.net
Table 2: Calculated NLO Properties and Polarizability for Representative Organic Molecules
| Molecule | Method/Basis Set | Average Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability βtot (a.u.) |
| Compound A | B3LYP/6-311G(d,p) | 2.7 x 10⁴ | 3.7 x 10⁴ |
| Compound B | B3LYP/6-311G(d,p) | - | 2.7 x 10⁴ |
| Thiophene (B33073) Derivative | PBE0-D3BJ/def2-TZVP | 200-300 | 1000-8000 |
| Piperidone Derivative | B3LYP/6-311G(d,p) | > Urea | > Urea |
Note: This table showcases typical calculated values for related organic compounds to provide context. acs.orgacs.orgsemanticscholar.org The specific NLO properties of this compound would depend on its unique electronic structure.
Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)
Global reactivity descriptors are crucial parameters derived from computational chemistry that help in understanding and predicting the chemical behavior of a molecule. researchgate.netnih.gov These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
Ionization Energy (I) : The minimum energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). acs.orgimist.ma
Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). acs.orgimist.ma
Chemical Hardness (η) : This descriptor measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a molecule with a small gap is "soft" and more reactive. researchgate.net It is calculated as η = (I - A) / 2. acs.org
Electronegativity (χ) : This measures the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where χ = (I + A) / 2. nih.govimist.ma
Nucleophilicity Index (ω) : This index quantifies the nucleophilic character of a molecule. It is calculated using the chemical potential and hardness as ω = μ² / (2η). acs.orgnih.gov
Table 3: Global Reactivity Descriptors for Representative Thiophene Derivatives
| Compound | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Nucleophilicity Index (ω) (eV) |
| 4a | 6.78 | 1.96 | 2.41 | 4.37 | 3.96 |
| 4b | 6.77 | 2.01 | 2.38 | 4.39 | 4.03 |
| 4c | 6.77 | 2.01 | 2.38 | 4.39 | 4.03 |
| 4d | 6.70 | 1.91 | 2.40 | 4.31 | 3.87 |
Note: The data in this table is derived from a study on thiophene derivatives and serves as an illustrative example of how these descriptors are calculated and reported. semanticscholar.org The values are based on Koopman's theorem.
Future Research Directions and Challenges in 6 Bromo N Methylpyrimidin 4 Amine Research
Development of Novel and Sustainable Synthetic Routes
The pursuit of "green" and sustainable chemical processes is a paramount goal in modern chemistry. rsc.org For 6-Bromo-N-methylpyrimidin-4-amine, a key area of future research lies in the development of more environmentally friendly and efficient synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste.
Future endeavors should focus on:
Catalytic Methods: Exploring novel catalytic systems, potentially involving earth-abundant metals, to streamline the synthesis and reduce the reliance on stoichiometric reagents.
Renewable Resources: Investigating the possibility of utilizing bio-based starting materials to create the pyrimidine (B1678525) scaffold, thereby reducing the carbon footprint of the synthesis. rsc.org
Flow Chemistry: Implementing continuous flow technologies for the synthesis, which can offer improved safety, efficiency, and scalability compared to batch processes.
Green Metrics Toolkit: Employing tools like the CHEM21 Green Metrics Toolkit to assess the environmental impact of new synthetic routes, ensuring a holistic approach to sustainability. rsc.org
A significant challenge in this area is the regioselective introduction of the bromo and methylamino groups onto the pyrimidine ring in a sustainable manner. Overcoming this will require innovative synthetic strategies and a deep understanding of the underlying reaction mechanisms.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay of its functional groups. The bromine atom is a prime site for cross-coupling reactions, while the amino group can participate in various transformations. However, a vast landscape of its reactivity remains to be explored.
Future research could investigate:
Novel Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig reactions to explore less common coupling partners and catalytic systems. mdpi.com This could lead to the synthesis of novel derivatives with unique electronic and steric properties.
C-H Activation: Investigating the direct functionalization of the C-H bonds on the pyrimidine ring, which would offer a more atom-economical approach to creating new analogues.
Photoredox Catalysis: Utilizing light-driven reactions to access novel reactivity patterns that are not achievable through traditional thermal methods.
Reaction with Ambident Nucleophiles: Studying the regioselectivity of reactions with nucleophiles that possess multiple reactive sites to understand the electronic and steric factors governing the reaction outcome.
A primary challenge is to control the regioselectivity of these reactions, particularly when multiple reactive sites are present in the molecule. Understanding the subtle electronic effects of the substituents will be crucial for achieving predictable and high-yielding transformations.
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry offers a powerful tool to understand and predict the behavior of molecules. For this compound, advanced computational modeling can provide invaluable insights into its structure and reactivity.
Key areas for future computational studies include:
Density Functional Theory (DFT) Calculations: Employing DFT methods to investigate the electronic structure, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) of the molecule and its derivatives. mdpi.com This can help in rationalizing observed reactivity and predicting the outcome of new reactions.
Quantum Theory of Atoms in Molecules (QTAIM): Using QTAIM analysis to characterize the nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence the crystal packing and reactivity of the compound. researchgate.net
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the transition states and intermediates involved in various transformations. This can aid in optimizing reaction conditions and designing more efficient synthetic routes.
In Silico Screening: Developing computational models to predict the properties of virtual libraries of this compound derivatives for various non-biological applications.
A significant challenge is the development of computational models that can accurately predict reactivity in complex reaction environments, including the effects of solvents and catalysts. Validating computational predictions with experimental data will be essential for building robust and reliable models.
Investigation of Diverse Chemical Applications (excluding biological)
While the biological applications of pyrimidine derivatives are well-documented, the potential of this compound in other areas of chemistry remains largely untapped.
Future research could explore its use in:
Materials Science: As a building block for the synthesis of novel organic materials with interesting electronic or photophysical properties. For instance, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: As a scaffold for the development of new pesticides or herbicides. The pyrimidine core is a common feature in many agrochemicals, and the unique substitution pattern of this compound could lead to novel modes of action. chemimpex.com
Dyes and Pigments: As a precursor for the synthesis of new colorants. The aromatic nature of the pyrimidine ring and the potential for extending conjugation through chemical modifications could result in compounds with interesting chromatic properties.
The main challenge in this area is to identify the specific structural features required for a given application and to develop synthetic routes to access the desired derivatives. This will require a multidisciplinary approach, combining synthetic chemistry with materials science and agricultural chemistry.
Methodological Advancements in Characterization and Analysis
The accurate characterization and analysis of this compound and its derivatives are crucial for all aspects of its research. Advancements in analytical techniques can provide deeper insights into its properties and behavior.
Future research should focus on:
Advanced Spectroscopic Techniques: Utilizing techniques such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry to unambiguously determine the structure of new derivatives and to study their dynamic behavior in solution.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data to determine the precise three-dimensional structure of the molecule and its derivatives in the solid state. This can provide valuable information about intermolecular interactions and crystal packing. researchgate.net
Chromatographic Methods: Developing more efficient and selective chromatographic methods for the purification and analysis of complex reaction mixtures containing this compound and its analogues.
In-situ Reaction Monitoring: Employing techniques such as in-situ IR or NMR spectroscopy to monitor the progress of reactions in real-time. This can provide valuable kinetic and mechanistic information.
A key challenge is the development of analytical methods that are sensitive enough to detect and characterize minor impurities and byproducts, which can be crucial for understanding reaction mechanisms and ensuring the purity of the final products.
Q & A
Q. What are the preferred synthetic routes for 6-Bromo-N-methylpyrimidin-4-amine in academic research?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, substituting a chlorine atom in 6-chloro-N-methylpyrimidin-4-amine with bromine using NaBr or KBr in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions. Reaction optimization may include adjusting stoichiometry (1:1.2 molar ratio of chloro precursor to NaBr) and monitoring progress via TLC or LC-MS . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. How is the purity and structural identity of this compound validated in research settings?
Methodological Answer:
- Purity : Assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is standard for research-grade material .
- Structural Confirmation : Use - and -NMR to verify bromine substitution (e.g., downfield shifts for pyrimidine protons) and methylamine integration. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 218.0) .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are recommended for accurate thermochemical calculations, as they incorporate exact exchange terms critical for halogenated systems .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis. Solvent effects (e.g., DMSO) are modeled via the polarizable continuum model (PCM).
- Output Metrics : Calculate HOMO-LUMO gaps to predict reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s crystallographic structure?
Methodological Answer:
- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) or OLEX2 (for visualization and hydrogen-bond analysis). For disordered structures, apply restraints to atomic displacement parameters (ADPs) .
- Validation : Cross-check DFT-optimized bond lengths/angles with experimental data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
Q. How to design experiments to evaluate the biological activity of this compound?
Methodological Answer:
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (Ar/N) at -20°C to prevent bromine displacement or oxidative degradation.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., de-brominated analogs) are identified via LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. acetonitrile), reaction time (12–48 hrs), and catalyst (e.g., CuI). Pareto charts identify critical variables.
- Reproducibility : Ensure anhydrous conditions (monitor via Karl Fischer titration) and exclude benchchem.com protocols, which lack peer-reviewed validation .
Comparison with Analogous Compounds
Q. How does this compound differ from its chloro or trifluoromethyl analogs in reactivity?
Methodological Answer:
- Electrophilicity : Bromine’s lower electronegativity (vs. Cl or CF) reduces pyrimidine ring electron deficiency, slowing SNAr reactions. Confirm via kinetic studies (UV-Vis monitoring at 300 nm).
- Cross-Coupling Potential : Bromine supports Suzuki-Miyaura couplings (Pd(PPh), KCO, DMF/HO), whereas chloro analogs require harsher conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
